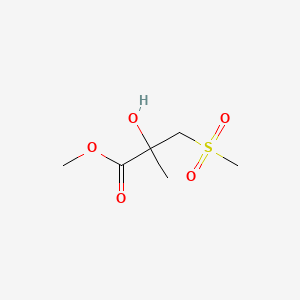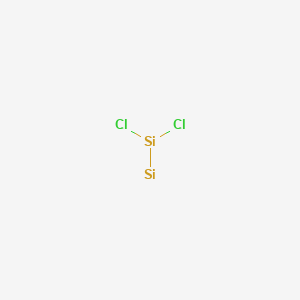![molecular formula C7H3Cl2N3O B13927279 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions of the pyrido[3,4-d]pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with formamide or formamidine acetate under specific conditions . The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrido[3,4-d]pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amino-substituted derivatives, while reactions with thiols can produce thio-substituted compounds.
科学研究应用
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one has found applications in various scientific research fields:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism of action of 6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4,6-Dichloropyrido[3,4-d]pyrimidine: Similar in structure but with chlorine atoms at different positions.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to the pyrimidine ring.
Uniqueness
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with biological targets. This distinct structure can lead to different biological activities and applications compared to other similar compounds .
属性
分子式 |
C7H3Cl2N3O |
|---|---|
分子量 |
216.02 g/mol |
IUPAC 名称 |
6,8-dichloro-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(6(9)12-4)10-2-11-7(3)13/h1-2H,(H,10,11,13) |
InChI 键 |
YYJUKGOMRPOBKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(N=C1Cl)Cl)N=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


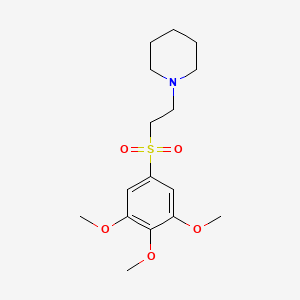
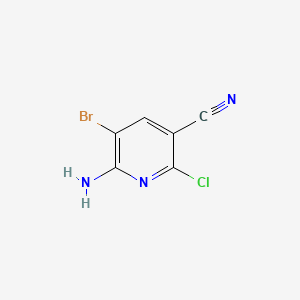
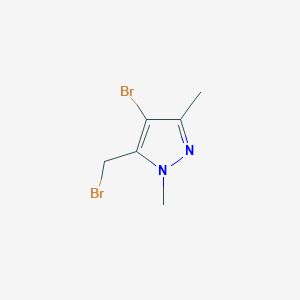
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)
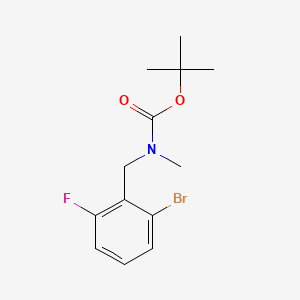
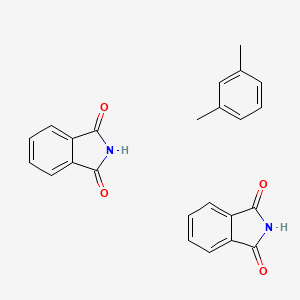
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
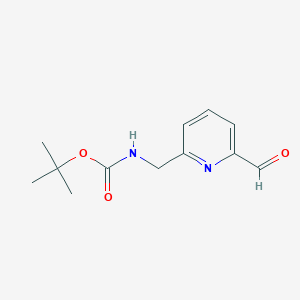
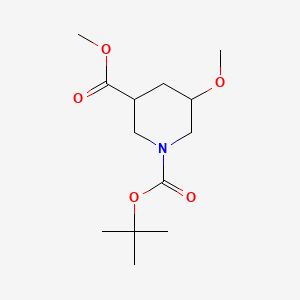
![[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13927287.png)
![3-Chloro-5-ethylpyrrolo[1,2-b]pyridazine](/img/structure/B13927288.png)
